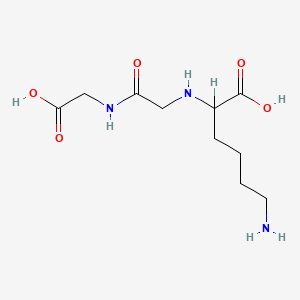

N-(1-Carboxy-5-aminopentyl)glycylglycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-Carboxy-5-aminopentyl)glycylglycine is a synthetic compound known for its potential as a competitive inhibitor of angiotensin-converting enzyme (ACE). This enzyme plays a crucial role in blood pressure regulation by catalyzing the cleavage of dipeptide residues from the COOH terminus of peptide substrates

Preparation Methods

The synthesis of N-(1-Carboxy-5-aminopentyl)glycylglycine involves a multi-step process starting from glycine. The synthetic route includes the following steps :

Protection of Amino Groups: The amino groups are protected using benzyl and benzyloxycarbonyl groups.

Formation of Intermediate Compounds: The protected glycine undergoes a series of reactions to form intermediate compounds.

Hydrogenolysis: The protective groups are removed through hydrogenolysis, enhanced by the use of ultrasound.

Final Product Formation: The final product, this compound, is obtained with an overall yield of 72%.

Chemical Reactions Analysis

N-(1-Carboxy-5-aminopentyl)glycylglycine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Hydrogenolysis: As mentioned earlier, hydrogenolysis is used to remove protective groups during synthesis.

Scientific Research Applications

N-(1-Carboxy-5-aminopentyl)glycylglycine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential as an inhibitor of ACE, which is involved in blood pressure regulation.

Medicine: Research focuses on its potential therapeutic applications in managing hypertension and other cardiovascular diseases.

Industry: It is used in the synthesis of more complex peptides and as a buffer in biological systems.

Mechanism of Action

The mechanism of action of N-(1-Carboxy-5-aminopentyl)glycylglycine involves its role as a competitive inhibitor of ACE . By binding to the active site of the enzyme, it prevents the cleavage of dipeptide residues from peptide substrates, thereby inhibiting the enzyme’s activity. This inhibition can lead to a decrease in blood pressure, making it a potential therapeutic agent for hypertension.

Comparison with Similar Compounds

N-(1-Carboxy-5-aminopentyl)glycylglycine can be compared with other similar compounds, such as:

D-3-Mercapto-2-methylpropanoyl-L-proline (Captopril): Another ACE inhibitor used in the management of hypertension.

N-(1-Carboxy-5-aminopentyl)-L-phenylalanylglycine: A similar compound with high specificity and capacity for human ACE.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(1-Carboxy-5-aminopentyl)glycylglycine in a laboratory setting?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is a robust approach, leveraging Fmoc/t-Bu chemistry to sequentially add protected amino acids. The carboxy and aminopentyl groups require selective deprotection steps to avoid side reactions. Post-synthesis, cleavage from the resin using trifluoroacetic acid (TFA) and subsequent purification via reversed-phase HPLC (RP-HPLC) ensures high purity. Analytical techniques like LC-MS or MALDI-TOF confirm molecular weight and integrity . For solution-phase synthesis, carbodiimide-based coupling (e.g., EDC/HOBt) can link glycylglycine to the carboxy-aminopentyl moiety, followed by dialysis or size-exclusion chromatography for purification .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : RP-HPLC with UV detection at 214 nm (peptide bond absorbance) quantifies impurities. A single peak with >95% area indicates high purity .

- Structural Confirmation : 1D/2D NMR (e.g., 1H, 13C, COSY) identifies backbone protons and side-chain interactions. FT-IR verifies amide I/II bands (~1650 cm−1 and ~1550 cm−1) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms the exact mass (e.g., calculated vs. observed m/z) .

Q. What biochemical roles or enzyme interactions are anticipated for this compound?

- Methodological Answer : The carboxy group may act as a metal-chelating site (e.g., Cu2+, Zn2+), as seen in glycylglycine-copper complexes. Use UV-Vis spectroscopy to monitor absorbance shifts (e.g., d-d transitions at ~600 nm for Cu2+) upon metal binding . For enzymatic studies, conduct kinetic assays with peptidases (e.g., dipeptidases) using spectrophotometric monitoring of hydrolysis products (e.g., glycylglycine release at 340 nm via coupled assays) .

Advanced Research Questions

Q. How does the presence of the carboxy and aminopentyl groups influence the compound’s interaction with metal ions in solution?

- Methodological Answer : The carboxy group enhances metal-binding capacity compared to unmodified glycylglycine. Use potentiometric titrations to determine stability constants (log K) for metal complexes in varying pH (2–12). Compare with glycylglycine’s known Cu2+ log K (~10.3) to assess enhanced affinity. Synchrotron XAS (X-ray absorption spectroscopy) can elucidate coordination geometry (e.g., square-planar vs. octahedral) .

Q. What experimental approaches can resolve contradictions in reported enzymatic hydrolysis rates of this compound?

- Methodological Answer :

- Variable Assay Conditions : Test pH (4–9), temperature (25–37°C), and ionic strength to identify optimal activity ranges. For example, ACE activity assays using FAPGG substrate show pH-dependent hydrolysis rates .

- Inhibitor Studies : Add competitive inhibitors (e.g., EDTA for metallopeptidases) to isolate specific enzyme contributions.

- Comparative Models : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with peptidases vs. experimental data. Validate with site-directed mutagenesis of enzyme active sites .

Q. How do solvent composition and temperature affect the thermodynamic stability of this compound?

- Methodological Answer : Conduct isothermal titration calorimetry (ITC) to measure enthalpy changes (ΔH) in aqueous-organic solvents (e.g., water:ethanol mixtures). Solvent polarity impacts protonation states; use 1H NMR to track pH-dependent chemical shifts. Differential scanning calorimetry (DSC) determines melting points (Tm) and decomposition thresholds (e.g., ~240°C for glycylglycine) .

Q. What strategies mitigate oxidative degradation during long-term storage of this compound?

- Methodological Answer :

- Lyophilization : Store as a lyophilized powder under argon at -80°C to minimize hydrolysis and oxidation .

- Antioxidants : Add 0.01% (w/v) sodium ascorbate or EDTA to aqueous solutions. Monitor degradation via LC-MS over 1–6 months .

- Stability-Indicating Assays : Use accelerated stability testing (40°C/75% RH for 3 months) with RP-HPLC to quantify degradation products (e.g., free glycine or carboxy-aminopentyl fragments) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported metal-binding affinities for this compound?

- Methodological Answer :

- Standardize Buffers : Use identical ionic strength (e.g., 0.1 M NaCl) and pH (e.g., 7.4) across studies.

- Control for Redox Activity : Chelated metals (e.g., Fe3+) may undergo redox reactions; include reducing agents (e.g., DTT) in assays .

- Cross-Validate Techniques : Compare ITC-derived binding constants with fluorescence quenching or circular dichroism (CD) data .

Properties

CAS No. |

105334-60-9 |

|---|---|

Molecular Formula |

C10H19N3O5 |

Molecular Weight |

261.28 g/mol |

IUPAC Name |

6-amino-2-[[2-(carboxymethylamino)-2-oxoethyl]amino]hexanoic acid |

InChI |

InChI=1S/C10H19N3O5/c11-4-2-1-3-7(10(17)18)12-5-8(14)13-6-9(15)16/h7,12H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18) |

InChI Key |

SNGNAQQWLNRXQD-UHFFFAOYSA-N |

Canonical SMILES |

C(CCN)CC(C(=O)O)NCC(=O)NCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.